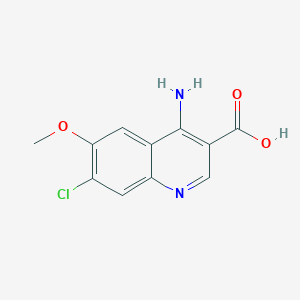
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloromethyl group at the 8th position, a methoxy group at the 7th position, and two methyl groups at the 2nd and 3rd positions on the chromenone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 7-methoxy-2,3-dimethyl-4H-chromen-4-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) to ensure high selectivity and yield .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and environmental safety. The use of environmentally friendly catalysts and solvents is preferred. For instance, the use of ionic liquids or surfactant micelles as catalysts has been reported to be effective and less hazardous .
化学反応の分析
Types of Reactions
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 8-(hydroxymethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one.
Reduction: The carbonyl group in the chromenone core can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of 8-(azidomethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one or 8-(thiocyanatomethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one.
Oxidation: Formation of 8-(hydroxymethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one.
Reduction: Formation of 8-(chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-ol.
科学的研究の応用
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of chromenone derivatives and their interactions with biological targets.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and processes.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and polymers with specific properties.
作用機序
The mechanism of action of 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .
類似化合物との比較
Similar Compounds
- 8-(Chloromethyl)-7-hydroxy-2,3-dimethyl-4H-chromen-4-one
- 8-(Chloromethyl)-7-ethoxy-2,3-dimethyl-4H-chromen-4-one
- 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-ol
Uniqueness
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group at the 8th position allows for selective nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the methoxy group at the 7th position enhances its stability and lipophilicity, making it suitable for various applications in medicinal and chemical biology .
特性
CAS番号 |
67428-57-3 |
|---|---|
分子式 |
C13H13ClO3 |
分子量 |
252.69 g/mol |
IUPAC名 |
8-(chloromethyl)-7-methoxy-2,3-dimethylchromen-4-one |
InChI |
InChI=1S/C13H13ClO3/c1-7-8(2)17-13-9(12(7)15)4-5-11(16-3)10(13)6-14/h4-5H,6H2,1-3H3 |
InChIキー |
IUEZUACPJJGGEX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CCl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




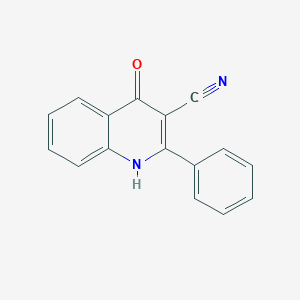
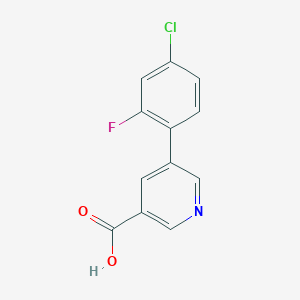

![Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11864026.png)
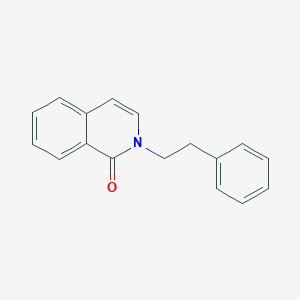
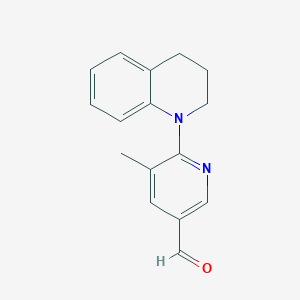



![(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11864069.png)
